molecular formula C14H18N4O B7517413 3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide

3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide

Cat. No. B7517413
M. Wt: 258.32 g/mol
InChI Key: ANEKCKYKIWDSAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide, also known as DMDB, is an organic compound that belongs to the family of pyrazole derivatives. It has been widely studied for its potential therapeutic applications, particularly in the field of cancer research. In

Scientific Research Applications

3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide exhibits potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, prostate cancer, and colon cancer. 3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide is not fully understood. However, studies have suggested that 3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide exerts its anticancer effects by targeting multiple signaling pathways involved in cancer cell growth and survival. 3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide has been shown to inhibit the activity of the protein kinase CK2, which plays a critical role in cell proliferation and survival. 3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of genes that promote cell survival and inflammation.
Biochemical and Physiological Effects:
3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide has been shown to have several biochemical and physiological effects. Studies have shown that 3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. 3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide has also been shown to inhibit the activity of the protein kinase CK2 and the transcription factor NF-κB, which are involved in cell proliferation, survival, and inflammation. Additionally, 3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide has several advantages for lab experiments. It exhibits potent anticancer activity against a wide range of cancer cell lines and has been shown to inhibit tumor growth in animal models. 3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide is also relatively easy to synthesize and has good stability. However, 3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. 3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide also has poor bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of 3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide. One direction is to further elucidate its mechanism of action and identify additional signaling pathways that it targets. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Additionally, 3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide could be studied in combination with other anticancer agents to determine whether it has synergistic effects. Finally, 3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide could be studied in other disease models to determine whether it has potential therapeutic applications outside of cancer research.

Synthesis Methods

3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide can be synthesized through a multistep process that involves the reaction of 3-amino-N-(2,5-dimethylpyrazol-3-yl)benzamide with dimethylformamide dimethyl acetal in the presence of triethylamine. The resulting intermediate is then treated with dimethylamine to obtain 3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide. The overall yield of this process is around 50%.

properties

IUPAC Name

3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-10-8-13(18(4)16-10)15-14(19)11-6-5-7-12(9-11)17(2)3/h5-9H,1-4H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEKCKYKIWDSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)benzamide

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